REACTION_CXSMILES
|
[C:1]([OH:4])(=[O:3])C.[CH2:5]([Si](OC)(OC)OC)[CH2:6][CH3:7].[CH2:15]([O:19][CH2:20]CC[Si](OC)(OC)OC)[CH:16]1O[CH2:17]1.N[CH2:31][CH2:32][CH2:33][Si](OC)(OC)OC.O.[I-].[Li+]>C(O)C>[C:15]([O:19][CH3:20])(=[O:3])[CH:16]=[CH2:17].[C:1]([O:4][CH3:31])(=[O:3])[C:6]([CH3:5])=[CH2:7].[C:1]([OH:4])(=[O:3])[C:32]([CH3:31])=[CH2:33] |f:5.6,8.9.10|
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
489.6 g
|
Type
|
reactant
|
Smiles
|
C(CC)[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
122.4 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
49.6 g
|
Type
|
reactant
|
Smiles
|
NCCC[Si](OC)(OC)OC
|
Name
|
silanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
312 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
9.43 g
|
Type
|
reactant
|
Smiles
|
[I-].[Li+]
|
Name
|
|
Quantity
|
1046 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A sol-gel formulation was prepared
|
Type
|
CUSTOM
|
Details
|
a previously prepared
|
Type
|
STIRRING
|
Details
|
to stir in a covered vessel for 1 week
|
Type
|
ADDITION
|
Details
|
DC-190 (16 grams) was subsequently added as a plasticizer
|
Type
|
CUSTOM
|
Details
|
to provide a "sol-gel solution"
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)OC.C(C(=C)C)(=O)OC.C(C(=C)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |